1-(Difluoromethoxy)-2-isothiocyanatobenzene
Overview
Description
1-(Difluoromethoxy)-2-isothiocyanatobenzene is an organic compound that features both difluoromethoxy and isothiocyanato functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)-2-isothiocyanatobenzene typically involves the introduction of the difluoromethoxy group and the isothiocyanato group onto a benzene ring. One common method involves the reaction of a difluoromethoxy-substituted benzene with a suitable isothiocyanate precursor under controlled conditions. For instance, the reaction can be carried out using phenyl isothiocyanate and a difluoromethoxy-substituted benzene in the presence of a solvent like dimethylbenzene, under nitrogen protection .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethoxy)-2-isothiocyanatobenzene can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanato group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Cross-Coupling Reactions: The difluoromethoxy group can be involved in cross-coupling reactions, such as those catalyzed by palladium, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or alcohols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and bases like potassium acetate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield thiourea derivatives, while cross-coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
1-(Difluoromethoxy)-2-isothiocyanatobenzene has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)-2-isothiocyanatobenzene involves its interaction with specific molecular targets. The isothiocyanato group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The difluoromethoxy group can influence the compound’s overall reactivity and stability, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
- 1-(Difluoromethoxy)-2-fluorobenzene
- 1-(Difluoromethoxy)-2-iodobenzene
- 1-(Difluoromethoxy)-2-bromobenzene
Comparison: 1-(Difluoromethoxy)-2-isothiocyanatobenzene is unique due to the presence of both the difluoromethoxy and isothiocyanato groups. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, compared to similar compounds that lack one of these functional groups .
Properties
IUPAC Name |
1-(difluoromethoxy)-2-isothiocyanatobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NOS/c9-8(10)12-7-4-2-1-3-6(7)11-5-13/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEYJNMZRUJHFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=S)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359247 | |
Record name | 1-(difluoromethoxy)-2-isothiocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101856-90-0 | |
Record name | 1-(difluoromethoxy)-2-isothiocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Difluoromethoxy)phenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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